molecular formula C19H24N2O3 B2912381 (2,5-Dimethylfuran-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379976-10-8

(2,5-Dimethylfuran-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2912381
CAS RN: 2379976-10-8
M. Wt: 328.412
InChI Key: AMGAAMGVRNFJGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMF gained attention as a biofuel candidate after a novel production method using biomass as feedstock was published in the early 2000s. This method opened up possibilities for sustainable production from lignocellulosic biomass. Challenges and opportunities exist in process intensification to design economically viable biorefineries for DMF production .


Molecular Structure Analysis

The molecular structure of DMF consists of a furan ring with two methyl groups (CH₃) attached at positions 2 and 5. Additionally, it contains a piperidine ring and a pyridine ring, both functionalized with substituents. The overall structure contributes to its biofuel potential and stability .


Physical And Chemical Properties Analysis

  • Cold Start : Potentially fewer problems compared to bioethanol .

Mechanism of Action

As a biofuel, DMF has an energy density approximately 40% greater than ethanol , making it comparable to gasoline. It is chemically stable, insoluble in water, and does not absorb moisture from the atmosphere. Evaporating DMF during production requires less energy than ethanol. Its thermal efficiency during combustion is similar to that of gasoline, and it exhibits a heat of vaporization comparable to gasoline. These properties position DMF as a promising alternative to conventional fuels .

Future Directions

Researchers continue to explore DMF’s potential as a renewable gasoline alternative. Further investigations into its production pathways, optimization, and integration into existing fuel systems are crucial. Sustainable biorefineries must be designed to economically produce DMF from biomass .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-13-9-17(6-7-20-13)23-12-16-5-4-8-21(11-16)19(22)18-10-14(2)24-15(18)3/h6-7,9-10,16H,4-5,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGAAMGVRNFJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)COC3=CC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine

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